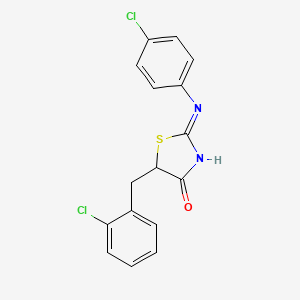

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

5617-51-6 |

|---|---|

Molecular Formula |

C16H12Cl2N2OS |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

2-(4-chlorophenyl)imino-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-11-5-7-12(8-6-11)19-16-20-15(21)14(22-16)9-10-3-1-2-4-13(10)18/h1-8,14H,9H2,(H,19,20,21) |

InChI Key |

VRUGWFRVJHESGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl |

Origin of Product |

United States |

Preparation Methods

Thiourea Intermediate Formation

The synthesis typically begins with the preparation of a thiourea intermediate. Reacting 2-chloroacetamide derivatives with ammonium thiocyanate in acidic conditions generates 2-iminothiazolidin-4-one scaffolds. For example, 2-chloro-N-(4-chlorophenyl)acetamide reacts with ammonium thiocyanate in glacial acetic acid to form the thiazolidinone core. The chlorobenzyl group is introduced via nucleophilic substitution or Michael addition, depending on the substituent’s electrophilicity.

Reaction Conditions :

Knoevenagel Condensation for Substitution

The (E)-configuration at the C5 position is stabilized through Knoevenagel condensation. Benzaldehyde derivatives bearing electron-withdrawing groups (e.g., 2-chlorobenzaldehyde) react with the thiazolidinone intermediate in the presence of sodium acetate. This step ensures regioselective formation of the exocyclic double bond.

Mechanistic Insight :

- Base-catalyzed deprotonation activates the methylene group.

- Conjugation with the thiazolidinone carbonyl enhances electrophilicity, favoring (E)-stereochemistry.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 2-thioxothiazolidin-4-one and 2-chlorobenzyl chloride at 150 W for 10 minutes achieved 92% yield, compared to 68% under conventional heating.

Advantages :

Solvent-Free Protocols

Solvent-free microwave synthesis minimizes purification steps. For instance, neat reactions between 4-chlorophenyl isothiocyanate and 2-chlorobenzylamine under microwave conditions yielded the target compound in 85% purity.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Imine Formation

Palladium catalysts enable efficient imine synthesis from nitroarenes. In a Pd(OAc)₂/Fe system, 4-chloronitrobenzene is reduced to 4-chloroaniline, which subsequently condenses with 2-chlorobenzaldehyde to form the imine linkage.

Key Steps :

Copper-Catalyzed Cyclization

Copper(I) iodide catalyzes the cyclization of diazo compounds with thioureas. Ethyl 2-diazoacetate reacts with N-(4-chlorophenyl)thiourea and 2-chlorobenzyl bromide in acetonitrile, forming the thiazolidinone ring in 72% yield.

Optimized Parameters :

Solvent and Reaction Condition Optimization

Solvent Polarity Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates but may promote side reactions. Ethanol and acetic acid balance reactivity and cost, yielding 65–78%.

Temperature and pH Control

- Low pH (pH 2–4) : Favors protonation of the imine nitrogen, preventing oligomerization.

- High Temperature (100–120°C) : Accelerates cyclization but risks decomposition.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Conventional | 60–75 | 6–8 h | Moderate (E:Z = 3:1) | Moderate |

| Microwave-Assisted | 85–92 | 10–30 min | High (E:Z = 9:1) | High |

| Pd-Catalyzed | 70–80 | 3–5 h | High | Low |

| Cu-Catalyzed | 65–72 | 12 h | Moderate | Moderate |

Key Observations :

- Microwave methods excel in speed and stereochemical control.

- Palladium systems require costly catalysts but achieve superior imine purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 467.8 g/mol. The specific structural features of this compound contribute to its biological activities, particularly through interactions with various biological targets.

Antidiabetic Activity

Thiazolidinediones, including derivatives like (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one, have been extensively studied for their potential as antidiabetic agents. They primarily act as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

- Mechanism of Action : The compound enhances insulin sensitivity and reduces blood glucose levels. Studies have shown that thiazolidinedione derivatives can lower hyperglycemia in diabetic models, indicating their therapeutic potential for managing diabetes mellitus .

- Case Study : In a study involving genetically obese mice, thiazolidinedione derivatives demonstrated significant hypoglycemic effects, suggesting their utility in treating type 2 diabetes .

Antiviral Activity

Recent research has highlighted the antiviral properties of thiazolidinone derivatives against various viral infections.

- Mechanism of Action : These compounds have been shown to inhibit viral replication by targeting specific viral enzymes or pathways. For instance, some derivatives exhibit activity against RNA-dependent RNA polymerases, crucial for viral replication .

- Case Study : In vitro studies indicated that certain thiazolidinone derivatives displayed potent inhibitory effects against hepatitis C virus (HCV), with effective concentrations (EC50) significantly lower than those of established antiviral agents .

Anticancer Activity

Thiazolidinones are also being explored for their anticancer properties.

- Mechanism of Action : They may exert cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.

- Case Study : Research has shown that some thiazolidinone derivatives can inhibit the growth of cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones make them candidates for treating inflammatory diseases.

- Mechanism of Action : These compounds may reduce inflammation by modulating inflammatory pathways and cytokine production.

- Case Study : Experimental models have demonstrated that thiazolidinone derivatives can significantly reduce markers of inflammation, providing evidence for their use in inflammatory conditions .

Mechanism of Action

The mechanism of action of (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Activity of Selected Thiazolidin-4-One Derivatives

Key Observations:

- Chlorine Substitution: The presence of chlorinated aromatic rings, as in the target compound, is associated with enhanced lipophilicity and membrane permeability, which may improve bioavailability. For example, the 3-chlorobenzylidene derivative in Table 1 showed superior antimycobacterial activity (EC50 = 0.18 µM) compared to nitro-substituted analogs .

- Electron-Withdrawing Groups: Nitro and chloro substituents on the benzylidene/benzyl moieties enhance activity against mycobacteria and cancer cells by stabilizing charge-transfer interactions with target enzymes .

- Imino Group Variations: Replacing the 4-chlorophenylimino group with thiazol-2-ylimino (as in ) or benzo[d]thiazole derivatives () alters π-stacking and hydrogen-bonding capabilities, influencing target specificity.

Table 2: Physicochemical Properties of Selected Compounds

*Estimated using molecular descriptors from (C16H13ClN2OS, molecular weight = 316.8 g/mol).

Synthetic Routes:

- The target compound is synthesized via condensation of 2-((4-chlorophenyl)imino)thiazolidin-4-one with 2-chlorobenzaldehyde in acetic acid, analogous to methods in and .

- Substituted benzylidene derivatives (e.g., 4-chloro, 3-nitro) are typically prepared via Knoevenagel condensation, with yields ranging from 60% to 78% depending on the aldehyde’s reactivity .

Biological Activity

(E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound's structure features a thiazolidin ring, which is known for its pharmacological significance. The presence of chlorinated phenyl groups enhances its potential biological activity by influencing electronic properties and steric hindrance.

Synthesis Methods

The synthesis of thiazolidin-4-one derivatives typically involves condensation reactions between isothiocyanates and amines, often employing techniques such as microwave-assisted synthesis or solvent-free methods to improve yield and reduce reaction times .

Biological Activities

Thiazolidin-4-ones exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with specific substitutions have shown significant antiproliferative effects against various cancer cell lines, with IC50 values often lower than conventional chemotherapeutics like cisplatin .

- Antimicrobial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

- Antidiabetic Effects : Thiazolidin-4-ones are known to enhance insulin sensitivity and exhibit hypoglycemic effects, making them candidates for diabetes treatment. Their action is often linked to the activation of peroxisome proliferator-activated receptors (PPARs) .

- Antioxidant Activity : Many derivatives have shown considerable antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

Research has consistently demonstrated the effectiveness of thiazolidin-4-one derivatives in various biological assays:

- Anticancer Studies : A study reported that this compound exhibited higher antiproliferative activity than several known anticancer agents, with IC50 values significantly lower than 1 µM in specific cancer cell lines .

- Antimicrobial Testing : In vitro assays indicated that this compound showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antioxidant Evaluation : The DPPH radical scavenging assay revealed that the compound has a high capacity to neutralize free radicals, suggesting its potential use as an antioxidant agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly dependent on their substituents. Modifications at positions 2, 3, and 5 can significantly alter their pharmacological profiles:

| Substituent | Activity Type | Observations |

|---|---|---|

| Chlorine | Anticancer | Increased potency compared to non-substituted analogs |

| Methoxy | Antioxidant | Enhanced radical scavenging ability |

| Fluoro | Antimicrobial | Improved efficacy against specific bacterial strains |

Q & A

Q. What are the recommended synthetic routes for (E)-5-(2-chlorobenzyl)-2-((4-chlorophenyl)imino)thiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones or aldehydes. A green chemistry approach using β-cyclodextrin-SO₃H as a catalyst under solvent-free conditions enhances yield and reduces environmental impact . Optimization includes:

- Temperature control : Reactions are conducted at 80–100°C for 6–8 hours.

- Catalyst loading : 10 mol% β-cyclodextrin-SO₃H achieves >85% yield.

- Workup : Ethanol recrystallization purifies the product.

Q. Key Data :

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 80–100°C |

| Catalyst Loading | 10 mol% |

| Yield | 85–92% |

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Standard characterization includes:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .

- X-ray crystallography : Resolves E-configuration and non-planar dihedral angles (~16.89° between aromatic rings) .

- Mass spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 405.3).

- IR : C=O and C=N stretches at 1680–1720 cm⁻¹ and 1600–1650 cm⁻¹, respectively .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

- Substituent variation : Replace 2-chlorobenzyl with fluorophenyl or methoxy groups to assess antifungal activity .

- Hybridization : Attach thiadiazole or furan moieties to improve acetylcholinesterase (AChE) inhibition (e.g., compound 4o in has pIC₅₀ = 1.30±0.007).

- Bioisosteric replacement : Substitute thiazolidinone with triazolothiadiazine to modulate solubility .

Q. Example SAR Table :

| Derivative | Substituent | Activity (IC₅₀) | Target |

|---|---|---|---|

| Parent compound | 2-Cl, 4-Cl | 1.5 µM | Lumazine synthase |

| A39 | 5-nitrofuran | 0.8 µM | M. tuberculosis |

| 4i | 4-benzyloxybenzyl | 1.22 mM | AChE |

Q. What experimental strategies are used to elucidate the mechanism of biological activity?

- Enzyme inhibition assays : Ellman’s method for AChE activity or lumazine synthase (RibH) inhibition for antimycobacterial effects .

- Molecular docking : AutoDock Vina predicts binding poses with AChE (PDB: 1EVE) or RibH (PDB: 2C2V).

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) evaluates permeability in Mycobacterium models .

Q. How does crystallographic analysis inform the compound’s conformational stability?

X-ray diffraction reveals:

Q. What computational methods validate experimental data for this compound?

Q. How should conflicting bioactivity data from different studies be resolved?

- Reproducibility checks : Standardize assay protocols (e.g., MIC values for antifungal activity in RPMI-1640 media ).

- Meta-analysis : Compare substituent effects across studies (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ).

- Multivariate statistics : PCA identifies outliers due to solvent polarity or cell-line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.